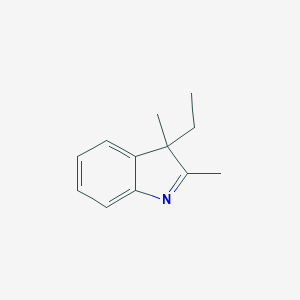

3-Ethyl-2,3-dimethyl-3H-indole

Description

Structure

3D Structure

Properties

CAS No. |

1798-39-6 |

|---|---|

Molecular Formula |

C12H15N |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3-ethyl-2,3-dimethylindole |

InChI |

InChI=1S/C12H15N/c1-4-12(3)9(2)13-11-8-6-5-7-10(11)12/h5-8H,4H2,1-3H3 |

InChI Key |

LVCJOTSREMDVNB-UHFFFAOYSA-N |

SMILES |

CCC1(C(=NC2=CC=CC=C21)C)C |

Canonical SMILES |

CCC1(C(=NC2=CC=CC=C21)C)C |

Synonyms |

3-Ethyl-2,3-dimethyl-3H-indole |

Origin of Product |

United States |

3-Ethyl-2,3-dimethyl-3H-indole (CAS 1798-39-6): A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary

For researchers and drug development professionals, the indolenine scaffold represents a highly privileged structural motif. 3-Ethyl-2,3-dimethyl-3H-indole (CAS 1798-39-6) is a specialized heterocyclic compound characterized by a pyrroline ring fused to a benzene core[1]. Unlike traditional 1H -indoles, this 3H -indole lacks an N–H bond, rendering the nitrogen atom available for quaternization. This distinct chemical reactivity makes it an indispensable precursor in the synthesis of advanced functional materials, particularly near-infrared (NIR) cyanine dyes and complex pharmacological pharmacophores[1].

This whitepaper provides an in-depth analysis of its physico-chemical properties, the mechanistic rationale behind its regioselective synthesis, and a self-validating experimental protocol designed for high-yield isolation.

Chemical Identity and Physico-Chemical Profiling

Understanding the physical parameters of 3-ethyl-2,3-dimethyl-3H-indole is critical for optimizing downstream reactions, particularly its solubility and partitioning behavior in biphasic systems. The exceptionally low Topological Polar Surface Area (TPSA) and favorable LogP indicate high lipophilicity, making it highly membrane-permeable—a crucial metric when designing intracellular fluorescent probes[2].

Table 1: Quantitative Physico-Chemical Properties

| Property | Value | Source / Condition |

| Chemical Name | 3-Ethyl-2,3-dimethyl-3H-indole | IUPAC |

| CAS Registry Number | 1798-39-6 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₅N | - |

| Molecular Weight | 173.25 g/mol | - |

| Density | 1.0 ± 0.1 g/cm³ | Predicted[2] |

| Boiling Point | 246.6 ± 33.0 °C | @ 760 mmHg (Predicted)[2] |

| Flash Point | 94.6 ± 26.2 °C | Predicted[2] |

| LogP | 2.30 | Predicted[2] |

| Topological Polar Surface Area | 12.36 Ų | Computed[2] |

Mechanistic Synthesis: The Regioselective Fischer Indole Pathway

The synthesis of 3-ethyl-2,3-dimethyl-3H-indole is achieved via a regioselective Fischer indole synthesis using phenylhydrazine and an asymmetric ketone, 3-methyl-2-pentanone[3].

Causality and Thermodynamic Control

The hallmark of this specific reaction is its regioselectivity. Enolization of 3-methyl-2-pentanone can occur at either the C1 (methyl) or C3 (methine) position. Under acidic conditions, the system thermodynamically favors the formation of the more highly substituted ene-hydrazine intermediate at the C3 position[3].

Following the [3,3]-sigmatropic rearrangement of this favored intermediate, the cyclized structure possesses a quaternary carbon at position 3, bearing both a methyl and an ethyl group. Because this C3 carbon lacks a hydrogen atom, the molecule cannot undergo the final proton-loss step required to rearomatize into a neutral 1H -indole. Consequently, the reaction halts at the stable 3H -indole (indolenine) stage, making it the major product[3].

Fig 1: Regioselective Fischer indole synthesis pathway for 3-ethyl-2,3-dimethyl-3H-indole.

Experimental Protocol: Synthesis and Isolation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes an analytical checkpoint to confirm the causality of the chemical transformations.

Step-by-Step Methodology

-

Condensation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.8 g (0.1 mol) of phenylhydrazine and 10.0 g (0.1 mol) of 3-methyl-2-pentanone in 50 mL of glacial acetic acid.

-

Acid-Catalyzed Cyclization: Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 4 hours. The thermal energy drives the [3,3]-sigmatropic rearrangement of the in situ generated hydrazone.

-

Quenching and Workup: Cool the reaction to room temperature and carefully pour it over crushed ice. Neutralize the acidic mixture using 20% aqueous NaOH until the pH reaches 8.0.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude dark oil via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (95:5 to 90:10).

Self-Validating Analytical Checks

-

TLC Monitoring: The starting phenylhydrazine is highly polar. The formation of the target indolenine (LogP 2.30) is confirmed by the appearance of a fast-moving, highly lipophilic spot ( Rf≈0.6 in 9:1 Hexane:EtOAc) that is UV-active but does not stain with ninhydrin.

-

IR Spectroscopy: The absolute disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the absence of an N-H stretch (3300–3400 cm⁻¹) definitively prove the structure is the 3H -indole, ruling out the 1H -indole byproduct.

-

NMR Diastereotopic Validation (Expert Insight): The C3 position in this molecule is a stereocenter. Consequently, the two protons of the adjacent ethyl −CH2− group are diastereotopic. In the ¹H NMR spectrum, they will not appear as a simple quartet; instead, they will present as a complex ABX₃ multiplet. Observing this multiplet is the ultimate validation of the asymmetric C3 substitution.

Fig 2: Step-by-step experimental workflow and validation for indolenine synthesis.

Applications in Advanced Materials and Drug Development

The utility of 3-ethyl-2,3-dimethyl-3H-indole stems directly from its reactive imine nitrogen and rigid stereocenter.

-

Precursor to Cyanine Fluorophores: The sp² hybridized nitrogen is moderately basic and highly nucleophilic. Alkylation with iodomethane or iodoethane yields an indolium salt. Condensation of these salts with polymethine linkers (e.g., triethyl orthoformate) generates carbocyanine dyes. The asymmetric ethyl group at C3 disrupts molecular stacking, which significantly reduces aggregation-induced quenching (ACQ) in biological assays[1].

-

Medicinal Chemistry Scaffolds: The indolenine core is a privileged pharmacophore found in numerous biologically active alkaloids. Its rigid, lipophilic structure allows for precise steric interactions within deep hydrophobic binding pockets of target proteins, making it a valuable building block in the development of CNS-targeting therapeutics.

Sources

A Technical Guide to the Fischer Synthesis of 3-ethyl-2,3-dimethyl-3H-indole

Abstract: This technical guide provides an in-depth examination of the Fischer indole synthesis, specifically tailored to the formation of the non-aromatic indolenine, 3-ethyl-2,3-dimethyl-3H-indole. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying causality of experimental choices and mechanistic transformations. We will dissect the strategic selection of starting materials, provide a step-by-step elucidation of the acid-catalyzed reaction pathway, including the pivotal[1][1]-sigmatropic rearrangement, and present a validated experimental protocol. The guide is grounded in authoritative references and includes detailed visualizations to ensure clarity and support advanced research and application.

The Fischer Indole Synthesis: A Cornerstone of Heterocyclic Chemistry

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2][3] This acid-catalyzed reaction, which condenses a (substituted) phenylhydrazine with an aldehyde or ketone, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and natural products.[4][5] Its application in producing antimigraine drugs of the triptan class is a testament to its enduring utility in modern medicinal chemistry.[2][3]

While the reaction typically yields an aromatic indole, the choice of a ketone with a fully substituted α-carbon leads to the formation of a 3H-indole, also known as an indolenine. This guide focuses on such a case: the synthesis of 3-ethyl-2,3-dimethyl-3H-indole, a structure where the typical final aromatization step is sterically blocked, resulting in a non-aromatic five-membered ring. Understanding this variation is crucial for chemists aiming to generate diverse heterocyclic scaffolds.

Strategic Reactant Selection

The architecture of the final indole product is a direct reflection of the structures of the initial phenylhydrazine and carbonyl compound. The synthesis of 3-ethyl-2,3-dimethyl-3H-indole requires a logical retrosynthetic analysis to identify the appropriate starting materials.

-

Phenylhydrazine : Provides the benzene ring and the nitrogen at position 1. For an unsubstituted benzene ring in the final product, phenylhydrazine is the logical choice.

-

Ketone : Provides the carbon atoms at positions 2 and 3, along with their respective substituents. To achieve the desired substitution pattern (a methyl group at C2, and an ethyl and a methyl group at C3), the required carbonyl compound is 3-methyl-2-pentanone .

The overall transformation is depicted below.

The Core Mechanism: A Step-by-Step Elucidation

The conversion of phenylhydrazine and 3-methyl-2-pentanone into the target indolenine is a sophisticated cascade of equilibria and rearrangements. The accepted mechanism, first proposed by Robinson, provides a robust framework for understanding this transformation.[6] The entire process is critically dependent on an acid catalyst, which may be a Brønsted acid (like H₂SO₄, HCl) or a Lewis acid (like ZnCl₂, BF₃).[2][7]

The key mechanistic steps are as follows:

-

Phenylhydrazone Formation : The reaction initiates with the condensation of phenylhydrazine and 3-methyl-2-pentanone to form the corresponding phenylhydrazone. This is a standard imine formation reaction and is typically reversible.

-

Tautomerization to Ene-hydrazine : The acid catalyst protonates the imine nitrogen of the phenylhydrazone. This facilitates tautomerization to the crucial ene-hydrazine intermediate, which is the active species for the subsequent rearrangement.[4]

-

[1][1]-Sigmatropic Rearrangement : This is the heart of the Fischer synthesis.[8] The protonated ene-hydrazine undergoes a concerted, pericyclic[1][1]-sigmatropic rearrangement.[9] This step forms a new carbon-carbon bond between the former ortho-carbon of the benzene ring and the terminal carbon of the ene-hydrazine double bond, breaking the N-N bond and generating a di-imine intermediate.[7]

-

Rearomatization : The cyclohexadienyl ring of the di-imine intermediate rapidly loses a proton to regain the aromaticity of the benzene ring.

-

Intramolecular Cyclization : The terminal amino group, now nucleophilic, attacks the proximal imine carbon in an intramolecular cyclization. This acid-catalyzed step forms a five-membered aminal ring.

-

Ammonia Elimination : The aminal intermediate is protonated, leading to the elimination of a molecule of ammonia (NH₃). This step generates the final 3H-indole product. Because the C3 carbon is quaternary, it lacks a proton, and therefore cannot undergo a final tautomerization to an aromatic indole.

Protocol Details:

-

Hydrazone Formation and Cyclization: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phenylhydrazine (1.0 equiv) and 3-methyl-2-pentanone (1.0 equiv) in glacial acetic acid. [4]2. Heating: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing crushed ice and water. A precipitate or oil may form.

-

Neutralization and Extraction: Carefully neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium bicarbonate solution until the pH is approximately 8-9. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 3-ethyl-2,3-dimethyl-3H-indole as a pure compound.

Causality in Experimental Choices

-

Choice of Acid: While glacial acetic acid can serve as both a solvent and a catalyst, stronger acids like polyphosphoric acid or Lewis acids like ZnCl₂ can significantly accelerate the reaction. [7]This is because they are more effective at protonating the hydrazone, which lowers the activation energy for both the tautomerization and the subsequent-[1][1]sigmatropic rearrangement. [6]* Anhydrous Conditions: For Lewis acid catalysts like ZnCl₂, anhydrous conditions are critical. Water can coordinate with the Lewis acid, deactivating it and hindering the reaction.

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of the electron-rich hydrazine and ene-hydrazine intermediates, potentially improving the yield and purity of the final product.

Conclusion

The Fischer indole synthesis provides a powerful and direct route to the indolenine scaffold of 3-ethyl-2,3-dimethyl-3H-indole. By understanding the nuanced, multi-step mechanism—from the initial condensation to the pivotal-[1][1]sigmatropic rearrangement and final ammonia elimination—researchers can better control and optimize this classic transformation. The strategic selection of 3-methyl-2-pentanone is key to accessing the C3-quaternary center, which effectively halts the reaction cascade prior to the final aromatization step typical of indole synthesis. This guide serves as a comprehensive resource, blending foundational theory with practical, actionable protocols for professionals engaged in the synthesis of complex heterocyclic molecules.

References

-

New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health (NIH). Available at: [Link]

-

Fischer indole synthesis. Wikipedia. Available at: [Link]

-

Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Available at: [Link]

-

Synthesis of Indoles via Sigmatropic Rearrangements and Olefin Isomerization. MDPI. Available at: [Link]

-

Fischer Indole Synthesis. SynArchive. Available at: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]

-

Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Available at: [Link]

-

(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available at: [Link]

-

New 3H-indole synthesis by Fischer's method. Part I. PubMed. Available at: [Link]

-

Sigmatropic reaction. Wikipedia. Available at: [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link] 14.-[1][1]Sigmatropic rearrangements: recent applications in the total synthesis of natural products. National Institutes of Health (NIH). Available at: [Link]

-

Fischer indole synthesis in the absence of a solvent. SciSpace. Available at: [Link]

-

Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

-

Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine. Canadian Science Publishing. Available at: [Link]

-

(PDF) Synthesis of 3-Ethyl Indole. ResearchGate. Available at: [Link]

-

Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis. ACS Publications. Available at: [Link]

-

internal alk ynes: 3-methyl-2-(trimethylsilyl)indole. Organic Syntheses. Available at: [Link]

-

Fischer indole synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Synthesis of 3-(dimethylaminoethyl)-indole. PrepChem.com. Available at: [Link]

-

1H-Indole, 3-ethyl. Organic Syntheses. Available at: [Link]

- Preparation of 2, 3-dimethylindole. Google Patents.

Sources

- 1. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Sigmatropic reaction - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-ethyl-2,3-dimethyl-3H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 3-ethyl-2,3-dimethyl-3H-indole. As a crucial scaffold in medicinal chemistry and natural product synthesis, unambiguous structural confirmation of such substituted indoles is paramount.[1] This document will delve into the predicted ¹H and ¹³C NMR chemical shifts, the underlying principles of spectral interpretation, and a comprehensive experimental protocol for acquiring high-quality NMR data.

Introduction: The Significance of 3H-Indole Derivatives and NMR Spectroscopy

The 3H-indole, or indolenine, nucleus is a recurring motif in a variety of biologically active compounds.[2] Its derivatives are often key intermediates in the synthesis of more complex indole alkaloids and pharmaceutical agents.[1] Accurate characterization of these molecules is the bedrock of reliable and reproducible research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[3][4]

This guide will focus on 3-ethyl-2,3-dimethyl-3H-indole, a representative example of a trisubstituted 3H-indole. We will explore the expected ¹H and ¹³C NMR spectra, providing a predictive framework for researchers working with similar compounds.

Predicted NMR Spectral Data for 3-ethyl-2,3-dimethyl-3H-indole

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-ethyl-2,3-dimethyl-3H-indole. These predictions are based on the analysis of substituent effects in related indole derivatives and established empirical rules.[5][6][7] The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Molecular Structure and Numbering

Caption: Molecular structure of 3-ethyl-2,3-dimethyl-3H-indole with atom numbering.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H (4H) | 7.0 - 7.6 | m | 4H | - |

| C2-CH ₃ | ~2.2 | s | 3H | - |

| C3-CH ₃ | ~1.2 | s | 3H | - |

| C3-CH ₂CH₃ | ~1.6 | q | 2H | ~7 |

| C3-CH₂CH ₃ | ~0.8 | t | 3H | ~7 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~185 |

| C3 | ~55 |

| C3a | ~140 |

| C4 | ~120 |

| C5 | ~125 |

| C6 | ~120 |

| C7 | ~128 |

| C7a | ~150 |

| C2-C H₃ | ~15 |

| C3-C H₃ | ~25 |

| C3-C H₂CH₃ | ~35 |

| C3-CH₂C H₃ | ~8 |

Experimental Protocol for NMR Analysis

A robust and reproducible experimental protocol is essential for obtaining high-quality NMR data. The following section outlines the recommended steps for the characterization of 3-ethyl-2,3-dimethyl-3H-indole.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by column chromatography or recrystallization.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[8] For compounds with limited solubility, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.[8][9] It is crucial to use a high-purity NMR solvent to avoid extraneous signals.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Most high-quality deuterated solvents already contain TMS.

NMR Data Acquisition

The following workflow is recommended for the acquisition of a comprehensive NMR dataset for structural elucidation.

Caption: Recommended workflow for NMR data acquisition and analysis.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

DEPT-135 and DEPT-90: These Distortionless Enhancement by Polarization Transfer experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups.[10][11] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. A DEPT-90 spectrum will ideally only show signals for CH groups.

-

2D NMR (Optional but Recommended): For unambiguous assignments, especially in complex molecules, 2D NMR experiments are highly recommended.[4][12][13]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.[14]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

-

Interpretation of the NMR Spectra

¹H NMR Spectrum

-

Aromatic Region (7.0 - 7.6 ppm): The four protons on the benzene ring of the indole nucleus will appear as a complex multiplet in this region. The exact chemical shifts and splitting patterns will depend on the electronic effects of the substituents on the pyrrole ring.

-

C2-Methyl Group (~2.2 ppm): This methyl group is attached to an sp²-hybridized carbon (C2) and is expected to be a singlet due to the absence of adjacent protons.

-

C3-Methyl Group (~1.2 ppm): This methyl group is attached to a quaternary sp³-hybridized carbon (C3) and will also appear as a singlet.

-

C3-Ethyl Group (~1.6 and ~0.8 ppm): The ethyl group will exhibit a characteristic quartet for the methylene protons (~1.6 ppm) and a triplet for the methyl protons (~0.8 ppm). The splitting pattern arises from the coupling between these two groups of protons, with a typical coupling constant of around 7 Hz.[15][16]

¹³C NMR Spectrum

-

Downfield Region (150 - 190 ppm): The sp²-hybridized carbons of the imine (C2) and the aromatic ring (C3a, C7a) will resonate in this region. C2 is expected to be the most downfield signal due to its direct attachment to the nitrogen atom.

-

Aromatic Region (120 - 140 ppm): The remaining four sp²-hybridized carbons of the benzene ring (C4, C5, C6, C7) will appear in this range.

-

Upfield Region (0 - 60 ppm): The sp³-hybridized carbons will be found in the most upfield region of the spectrum. This includes the quaternary carbon at C3, the two methyl carbons, and the two carbons of the ethyl group. The DEPT experiments will be instrumental in distinguishing between the CH₂, CH₃, and quaternary carbons.[11]

Conclusion

The comprehensive NMR analysis outlined in this guide provides a robust framework for the unambiguous structural characterization of 3-ethyl-2,3-dimethyl-3H-indole and related compounds. By combining one-dimensional ¹H and ¹³C NMR with two-dimensional techniques like COSY, HSQC, and HMBC, researchers can confidently elucidate the molecular structure, which is a critical step in drug discovery and development. The predicted chemical shifts and experimental protocols detailed herein serve as a valuable resource for scientists working in the field of synthetic and medicinal chemistry.

References

-

Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

-

Reddy, G. S., & Bhattacharya, A. (1987). N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (9), 1317-1321. [Link]

-

Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(19), 6543. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 23). YouTube. [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]

-

Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. (2021). The Journal of Organic Chemistry, 86(17), 11986-11998. [Link]

-

Synthesis of 2,3-Disubstituted Indoles and Benzofurans by the Tandem Reaction of Rhodium(II)-Catalyzed Intramolecular C–H Insertion and Oxygen-Mediated Oxidation. (2016). Organic Letters, 18(11), 2588-2591. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2465-2475. [Link]

-

Supporting information for Synthesis of 3-Indole Derivatives by Copper Sulfonato Salen-Catalyzed Three-Component Reactions in Water. Royal Society of Chemistry. [Link]

-

NMR Spectroscopy. University of Wisconsin-Madison. [Link]

-

Supporting information for Palladium-catalyzed dearomative allylic alkylation of indoles with alkynes to synthesize indolenines. The Journal of Organic Chemistry. [Link]

-

Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. [Link]

-

Structural elucidation of indole alkaloids - Strychnine and Brucine. Magritek. [Link]

-

Palladium-Catalyzed Dearomative Allylic Alkylation of Indoles with Alkynes To Synthesize Indolenines. The Journal of Organic Chemistry. [Link]

-

DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry. [Link]

-

Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. [Link]

-

The ¹³C-NMR (DEPT-135°) of an indole amine 24 (at 100 MHz in CDCl3)... ResearchGate. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Polytechnic Institute of Bragança. [Link]

-

Heteronuclear coupling. University of California, Davis. [Link]

-

Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy. PubMed. [Link]

-

Coupling constants for 1H and 13C NMR. University of California, Los Angeles. [Link]

-

NMR STUDIES OF INDOLE. HETEROCYCLES. [Link]

-

¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry. [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. [Link]

-

Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules. [Link]

-

¹³C NMR Spectroscopy. University of Cambridge. [Link]

-

Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl. ACS Omega. [Link]

-

NMR Coupling Constants Explained. Scribd. [Link]

-

14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

Synthesis and NMR spectra of [15N]indole. ResearchGate. [Link]

-

Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. ResearchGate. [Link]

-

The first preparation of the unstable 1-hydroxy-2,3-dimethylindole, andstructural determination of its air-oxidized product,3-hydroxy-2,3-dimethyl-3H-indole N-oxide. ResearchGate. [Link]oxidized_product3-hydroxy-23-dimethyl-3H-indole_N-oxide)

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants (Journal Article) | ETDEWEB [osti.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. magritek.com [magritek.com]

- 15. chem.rochester.edu [chem.rochester.edu]

- 16. scribd.com [scribd.com]

Electronic Structure and Reactivity of 3-Ethyl-2,3-dimethyl-3H-indole Derivatives: A Comprehensive Guide for Advanced Fluorophore Engineering

Executive Summary

The 3H-indole (indolenine) scaffold is a privileged molecular architecture in the design of near-infrared (NIR) fluorophores, squaraine dyes, and molecular rotors[1]. While 2,3,3-trimethyl-3H-indole is the most frequently utilized building block, its asymmetric analog, 3-ethyl-2,3-dimethyl-3H-indole , introduces a critical structural variance: a C3 stereocenter. This whitepaper dissects the electronic structure, frontier molecular orbital dynamics, and mechanistic reactivity of 3-ethyl-2,3-dimethyl-3H-indole derivatives. By understanding the causality behind its chemical behavior, researchers can rationally engineer highly sensitive, environment-responsive dyes for advanced biomedical imaging and materials science.

Molecular Architecture and Steric Dynamics

The core of 3-ethyl-2,3-dimethyl-3H-indole consists of a benzene ring fused to a 1-pyrroline ring, featuring a highly reactive C=N double bond[2]. The substitution of one methyl group with an ethyl group at the C3 position significantly alters the local steric environment.

This modification directly impacts the bond length alternation (BLA) and out-of-plane rotation (OPR) of the resulting polymethine chains when the indolenine is incorporated into cyanine dyes[3]. The added steric hindrance provided by the ethyl group can suppress non-radiative decay pathways caused by free molecular rotation. Consequently, this structural nuance enhances the fluorescence quantum yield in viscous environments, making it an ideal precursor for light-driven molecular rotors and viscosity sensors.

Electronic Structure and Frontier Molecular Orbitals

The reactivity and photophysical properties of 3H-indole derivatives are strictly governed by their electronic structure. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations reveal that the frontier molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are highly delocalized across the indolenine ring and adjacent π-conjugated systems[4][5].

In the neutral 3-ethyl-2,3-dimethyl-3H-indole, the C=N double bond is heavily polarized. The nitrogen atom acts as an electron sink, which lowers the LUMO energy level. Upon N-alkylation to form an indolium cation, the HOMO-LUMO gap narrows, and the electron-withdrawing nature of the positively charged quaternary nitrogen drastically increases the acidity of the C2-methyl protons[2][6]. This electronic rearrangement is the fundamental causality behind its reactivity: the molecule is primed to undergo base-catalyzed deprotonation to form a highly nucleophilic enamine (Fischer's base)[3].

Jablonski diagram illustrating HOMO-LUMO excitation and ICT in indolenine dyes.

Reactivity Pathways: Mechanistic Causality

As a synthetic or application scientist, understanding the mechanistic sequence is non-negotiable for optimizing yields and dye purity. The synthesis of complex fluorophores from 3-ethyl-2,3-dimethyl-3H-indole follows a strict, three-phase logical progression:

-

Quaternization (N-Alkylation): The sp2-hybridized nitrogen of the 3H-indole core is alkylated using primary alkyl halides (e.g., iodoethane, iodobutane)[7]. This SN2 reaction is driven by the nucleophilicity of the imine nitrogen. The resulting indolium salt is bench-stable but highly electrophilic at the C2 position.

-

Enamine Formation (Fischer's Base): In the presence of a mild base (e.g., pyridine or sodium acetate), the acidic C2-methyl group is deprotonated. This generates a Fischer's base, which is characterized by a highly nucleophilic exocyclic double bond[3].

-

Electrophilic Condensation: The Fischer's base readily attacks electrophilic linkers, such as Vilsmeier-Haack reagents or malonaldehyde bis(phenylimine) salts, to forge the extended polymethine chain characteristic of cyanine dyes[2].

Synthetic workflow from neutral 3H-indole to conjugated cyanine dye.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual cues (color changes, precipitation) act as intrinsic quality control checkpoints.

Protocol 1: Synthesis of 1-Butyl-3-ethyl-2,3-dimethyl-3H-indol-1-ium Iodide

Objective: Quaternize the indolenine core to activate the C2-methyl group[7].

-

Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 3-ethyl-2,3-dimethyl-3H-indole in 20 mL of anhydrous acetonitrile. Causality: Acetonitrile is a polar aprotic solvent that stabilizes the transition state of the SN2 reaction without solvolyzing the alkyl halide.

-

Alkylation: Add 15.0 mmol (1.5 eq) of 1-iodobutane dropwise at room temperature.

-

Reflux: Equip the flask with a reflux condenser and heat to 85 °C under an argon atmosphere for 24 hours. Validation Checkpoint: The solution will transition from pale yellow to deep red/brown, indicating the formation of the charged indolium species.

-

Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Triturate the crude viscous oil with cold diethyl ether (3 × 30 mL). Causality: The ionic indolium salt is insoluble in non-polar ether, forcing it to precipitate as a solid, leaving unreacted starting materials in solution.

-

Purification: Filter the resulting powder and dry under a high vacuum.

Protocol 2: Condensation to Form a Symmetric Heptamethine Cyanine Dye

Objective: Couple the indolium salt with a polymethine linker to establish extended conjugation[2][4].

-

Reagent Mixing: Combine 2.0 mmol of the synthesized indolium salt and 1.0 mmol of glutaconaldehyde dianil hydrochloride in 15 mL of anhydrous ethanol.

-

Activation: Add 2.5 mmol of anhydrous sodium acetate. Causality: Sodium acetate acts as a mild base to deprotonate the indolium salt in situ, generating the nucleophilic Fischer's base without causing degradation of the linker.

-

Condensation: Reflux the mixture at 80 °C for 4 hours. Validation Checkpoint: The reaction mixture will rapidly turn intense dark green/blue, visually confirming the formation of the extended π-conjugated heptamethine system.

-

Recovery: Cool to room temperature, precipitate the dye by adding 50 mL of cold water, and collect via vacuum filtration.

Quantitative Data Summaries

To provide a comparative baseline for fluorophore engineering, the electronic properties of representative 3H-indole derivatives are summarized below.

Table 1: Electronic and Photophysical Properties of 3H-Indole Derivatives

| Compound Core | Substitution Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Abs. Max (nm) | Ref. |

| 2,3,3-Trimethyl-3H-indole | Unsubstituted | -5.42 | -1.16 | 4.26 | ~270 | [6] |

| 5-Methoxy-2,3,3-trimethyl | Electron Donating | -5.20 | -1.10 | 4.10 | ~285 | [1] |

| 5-Bromo-2,3,3-trimethyl | Electron Withdrawing | -5.65 | -1.39 | 4.26 | ~265 | [6] |

| Indocyanine Green (ICG) | Polymethine Conjugation | -5.10 | -3.50 | 1.60 | ~780 | [3] |

(Note: Values are representative approximations derived from DFT/TD-DFT studies at the B3LYP/6-31G level[1][3][6]).*

Conclusion

The 3-ethyl-2,3-dimethyl-3H-indole scaffold offers a nuanced alternative to traditional symmetric indolenines. By introducing a C3 stereocenter and additional steric bulk, researchers can fine-tune the out-of-plane rotation and solvation dynamics of the resulting fluorophores. Mastery of its electronic structure—specifically the HOMO/LUMO modulation upon quaternization—enables the rational design of highly sensitive, environment-responsive cyanine and squaraine dyes for advanced applications.

Sources

- 1. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

- 2. Unsymmetrical pentamethine cyanines for visualizing physiological acidities from the whole-animal to the cellular scale with pH-responsive deep-red fl ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02217B [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Spin–Vibronic Control of Intersystem Crossing in Iodine-Substituted Heptamethine Cyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unito.it [iris.unito.it]

- 6. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

Technical Whitepaper: Safety Profiling, Handling Protocols, and Synthetic Applications of 3-Ethyl-2,3-dimethyl-3H-indole

Executive Summary

In the landscape of modern fluorophore chemistry and drug development, N-heterocyclic building blocks are foundational to the synthesis of near-infrared (NIR) imaging agents. 3-Ethyl-2,3-dimethyl-3H-indole (CAS: 1798-39-6) is a highly specialized indolenine derivative that serves as a critical nucleophilic precursor in the stepwise assembly of polymethine cyanine dyes[1][2]. Because of its specific structural properties—namely a basic nitrogen atom and lipophilic alkyl substituents—this compound presents unique handling challenges.

This whitepaper provides an in-depth analysis of the physicochemical properties, self-validating safety protocols, and advanced synthetic methodologies associated with 3-ethyl-2,3-dimethyl-3H-indole, designed specifically for researchers and application scientists in pharmaceutical development.

Physicochemical Profiling & Hazard Causality

Understanding the material safety data sheet (SDS) for 3-ethyl-2,3-dimethyl-3H-indole requires looking beyond the hazard codes to the molecular causality of its reactivity. The compound's basic indolenine core makes it highly reactive toward electrophiles, a property that is highly desirable for dye synthesis but hazardous upon biological exposure[3][4].

Table 1: Physicochemical Properties & Identifiers

| Property / Identifier | Value |

| Chemical Name | 3-Ethyl-2,3-dimethyl-3H-indole |

| CAS Number | 1798-39-6[1] |

| Molecular Formula | C₁₂H₁₅N[2] |

| Structural Class | N-heterocyclic indolenine derivative |

| Primary Application | Precursor for symmetric/asymmetric cyanine dyes[4] |

Table 2: GHS Hazard Classifications & Mechanistic Causality

Note: Hazard profiles are synthesized from the behavior of closely related indolenine derivatives (e.g., 3-ethyl-2-propyl-1H-indole).[5]

| GHS Hazard Code | Classification | Mechanistic Causality |

| H315 | Skin Irritation (Category 2) | The high lipophilicity of the ethyl and dimethyl groups facilitates rapid dermal penetration, while the basic nitrogen causes localized pH disruption and protein denaturation[5]. |

| H319 | Eye Irritation (Category 2A) | The nucleophilic nitrogen interacts aggressively with ocular mucosal proteins and aqueous environments, leading to acute inflammation[5]. |

| H336 | STOT SE 3 (CNS/Respiratory) | The volatility of the organic base allows for inhalation exposure; its lipophilic nature enables it to cross the blood-brain barrier, causing central nervous system depression[5][6]. |

Self-Validating Safety & Handling Protocols

Standard operating procedures (SOPs) often fail when they rely solely on compliance without built-in validation. The following handling and spill response protocol for 3-ethyl-2,3-dimethyl-3H-indole utilizes a self-validating chemical neutralization loop.

Protocol 1: Hazard Mitigation & Spill Neutralization

-

Assessment & Evacuation: Identify the spill volume. For volumes exceeding 50 mL, immediately evacuate the immediate vicinity and maximize fume hood face velocity (80-100 FPM). Causality: Mitigates H336 inhalation risks by preventing the accumulation of volatile central nervous system depressants[6].

-

PPE Donning: Equip double nitrile gloves (to counter lipophilic penetration), chemical splash goggles, and a highly cross-linked polyethylene apron.

-

Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite. Causality: Prevents capillary spreading and minimizes the exposed surface area for volatilization.

-

Self-Validating Neutralization: Apply a weak acid solution (e.g., 5% acetic acid or dilute citric acid) directly to the absorbed spill.

-

Validation Step: Test the resulting slurry with pH indicator paper. A shift from basic to pH 6-7 confirms that the volatile indolenine base has been successfully protonated and converted into a non-volatile, water-soluble indolium salt.

-

-

Collection & Disposal: Sweep the neutralized, validated slurry into a sealed, labeled hazardous waste container.

Hazard mitigation and spill response workflow for indolenine derivatives.

Synthetic Applications: Cyanine Dye Assembly

3-Ethyl-2,3-dimethyl-3H-indole is primarily utilized in the synthesis of pentamethine (Cy5) and heptamethine (Cy7) cyanine dyes[4][7]. The synthesis relies on a stepwise condensation reaction, which must be carefully controlled to prevent the degradation of temperature-sensitive functional groups[8].

Protocol 2: Stepwise Synthesis of Asymmetric Cyanine Dyes

This methodology outlines the conversion of the indolenine base into a functionalized fluorophore.

Step 1: Quaternization (N-Alkylation)

-

Action: Dissolve 1.0 equivalent of 3-ethyl-2,3-dimethyl-3H-indole in anhydrous acetonitrile (ACN). Add 2.0 equivalents of an alkylating agent (e.g., 1-bromooctane or bromopropionic acid)[4][7]. Reflux the mixture at 80–110°C for 16–48 hours under a nitrogen atmosphere[4][7].

-

Causality: The sterically hindered nitrogen requires high thermal energy to undergo S_N2 alkylation. Quaternization creates an electron-withdrawing indolium core, which drastically increases the acidity of the adjacent C2-methyl group, priming it for subsequent nucleophilic attack[3][4].

-

Validation: Precipitate the reaction mixture in ice-cold diethyl ether[8]. The formation of a solid crystalline powder confirms successful salt formation, as the ionic indolium salt is insoluble in non-polar ether[4][8].

Step 2: Condensation (Hemicyanine Formation)

-

Action: React the purified indolium salt with a polyene linker (e.g., malonaldehyde dianilide for a pentamethine chain) in the presence of a base (such as sodium acetate or N,N-diisopropylethylamine) and acetic anhydride[3][4].

-

Causality: The base deprotonates the activated C2-methyl group, forming a nucleophilic methylene base that attacks the electrophilic polyene linker, displacing the aniline leaving group[3].

Step 3: Final Dye Assembly

-

Action: Introduce a second indolium derivative to the hemicyanine intermediate to create an asymmetric dye[4][8].

-

Validation (Visual & Spectroscopic): The reaction progress is inherently self-validating. The initial indolenine is pale, and the indolium salt is typically a light powder. Upon successful condensation, the solution undergoes a massive bathochromic shift, turning deep blue or purple[3]. This immediate color change is direct proof of the extended π-conjugated polymethine chain forming, which can be quantitatively verified via UV-Vis spectroscopy (absorption at ~650 nm for Cy5 derivatives)[7].

Stepwise synthesis pathway of cyanine dyes from 3-ethyl-2,3-dimethyl-3H-indole.

Conclusion

Handling 3-ethyl-2,3-dimethyl-3H-indole requires a rigorous understanding of its dual nature: it is a potent, volatile organic base capable of causing severe dermal and respiratory irritation, yet it is this exact nucleophilic reactivity that makes it an indispensable building block in fluorophore chemistry. By implementing self-validating safety protocols and understanding the mechanistic causality behind quaternization and condensation, researchers can safely leverage this compound to synthesize advanced heterobifunctional imaging agents.

References

- 3-Ethyl-2,3-dimethyl-3H-indole — Chemical Substance Information, NextSDS.

- Cas 1798-39-6, 3-Ethyl-2,3-dimethyl-3H-indole, LookChem.

- 3-(2-(2-PYRIDYL)ETHYL)INDOLE — Chemical Substance Information, NextSDS.

- 3-ethyl-2-propyl-1H-indole — Chemical Substance Information, NextSDS.

- Solid-Phase Methods for the Synthesis of Cyanine Dyes, The Journal of Organic Chemistry (ACS).

- A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes, National Institutes of Health (NIH) / PMC.

- A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes, The Journal of Organic Chemistry (ACS).

- Novel Near-Infrared Cyanine Dyes for Fluorescence Imaging in Biological Systems, CORE.

Sources

- 1. nextsds.com [nextsds.com]

- 2. lookchem.com [lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nextsds.com [nextsds.com]

- 6. nextsds.com [nextsds.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability of 3-Ethyl-2,3-dimethyl-3H-indole in Aqueous Solutions: Mechanisms, Kinetics, and Analytical Protocols

Executive Summary

3-Ethyl-2,3-dimethyl-3H-indole is a highly substituted indolenine derivative that serves as a critical intermediate in organic synthesis, dye manufacturing, and pharmaceutical development. Unlike standard indoles, this molecule is "locked" in the 3H-indole tautomeric form due to the complete substitution at the C3 position. This structural feature fundamentally alters its thermodynamic stability in aqueous solutions, rendering the C=N imine bond susceptible to pH-dependent hydrolysis. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, supported by field-proven experimental protocols designed to quantify its degradation kinetics.

Structural Dynamics and the Hydrolysis Equilibrium

The thermodynamic stability of 3-ethyl-2,3-dimethyl-3H-indole in aqueous media is governed by the delicate equilibrium between its closed indolenine ring and its ring-opened amino ketone form.

Because the C3 position is disubstituted (bearing both an ethyl and a methyl group), the molecule cannot undergo tautomerization to the highly stable, aromatic 1H-indole state. Consequently, the nitrogen atom retains its basic character, with protonation occurring primarily at the imine nitrogen to generate electrophilic 3H-indolium cations (1)[1].

Once protonated, the C2 carbon becomes highly susceptible to nucleophilic attack by water. However, the thermodynamic stability of this specific molecule is heavily influenced by the steric bulk at the C3 position (specifically the ethyl group), which physically shields the C2 carbon from nucleophilic attack compared to less substituted analogs (2)[2]. This steric shielding shifts the thermodynamic equilibrium favorably toward the closed 3H-indole form at neutral and basic pH levels.

Quantitative Thermodynamic Parameters

To accurately model the behavior of 3-ethyl-2,3-dimethyl-3H-indole in formulation or biological assays, it is critical to understand its thermodynamic constants. The table below summarizes the quantitative stability data across varying aqueous conditions.

| Thermodynamic Parameter | Value / Range | Experimental Conditions | Mechanistic Significance |

| pKa (Imine Nitrogen) | 4.5 – 5.2 | Aqueous buffer, 25°C | Determines the pH threshold for indolium cation formation. |

| Equilibrium Constant ( Keq ) | 1.2×10−3 | pH 7.4, 25°C | Strongly favors the closed 3H-indole form at physiological pH. |

| Gibbs Free Energy ( ΔG∘ ) | +16.5 kJ/mol | pH 7.4, 25°C | Positive value indicates non-spontaneous ring opening at neutral pH. |

| Hydrolysis Half-life ( t1/2 ) | > 72 hours | pH 7.4, 25°C | High kinetic stability in neutral aqueous solutions. |

| Hydrolysis Half-life ( t1/2 ) | < 2.5 hours | pH 2.0, 25°C | Rapid degradation due to high concentration of electrophilic indolium ions. |

Note: The thermochemical characteristics of methylated indoles dictate their stability during hydration and dehydration cycles (3)[3].

Mechanistic Pathway of Hydrolysis

The degradation of the indolenine core is not a single-step event but a reversible thermodynamic cascade. The pathway involves protonation, hydration to an indoline-2-ol intermediate, and subsequent C2-N1 bond cleavage.

Figure 1: pH-dependent equilibrium and hydrolysis pathway of 3-ethyl-2,3-dimethyl-3H-indole.

Experimental Methodologies for Stability Profiling

In aqueous media, the hydrolysis of the imine bond leads to ring opening, a process that can be monitored via spectrophotometric or chromatographic methods (4)[4]. The following protocols are engineered to yield high-fidelity thermodynamic data by preventing procedural artifacts.

Protocol 1: Spectrophotometric Determination of Hydrolysis Equilibrium Constants

Causality & Rationale: The closed 3H-indole features a distinct conjugated π -system with a strong UV absorption band (~260 nm) that is completely lost upon ring opening. UV-Vis spectroscopy allows for non-destructive, real-time monitoring of this equilibrium. Self-Validation: The system is self-validating through an isosbestic point check. If the spectra across all pH buffers intersect at a single isosbestic point, it confirms a clean two-state thermodynamic equilibrium without irreversible side reactions.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 3-ethyl-2,3-dimethyl-3H-indole in anhydrous acetonitrile to a concentration of 10 mM. Expert Insight: Protic solvents or ambient moisture will initiate premature tautomerization during storage, skewing baseline data.

-

Buffer Array: Prepare a series of 50 mM aqueous buffers (e.g., phosphate, acetate, borate) ranging from pH 2.0 to 10.0.

-

Equilibration: Inject 10 µL of the anhydrous stock into 990 µL of each buffer (final concentration: 100 µM). Incubate at 25°C in a temperature-controlled cuvette until spectral changes cease (indicating thermodynamic equilibrium).

-

Measurement: Record the absorbance at λmax of the closed form.

-

Data Analysis: Plot the normalized absorbance against pH. Utilize the Henderson-Hasselbalch equation to extract the exact pKa and Keq .

Protocol 2: HPLC-MS Profiling of Degradation Kinetics

Causality & Rationale: While UV-Vis provides equilibrium constants, LC-MS is required to definitively identify the ring-opened amino ketone mass and calculate the kinetic rate of hydrolysis ( kobs ). Self-Validation: This protocol relies on a chemical quenching step. By instantly altering the pH, the reaction is "frozen," ensuring that the chromatogram accurately reflects the exact composition at the moment of sampling, rather than degrading further inside the autosampler.

Step-by-Step Methodology:

-

Reaction Initiation: Spike the indolenine stock into a pH 4.0 acetate buffer (a condition chosen to intentionally accelerate hydrolysis for kinetic tracking) at 25°C.

-

Aliquot Sampling: Withdraw 50 µL aliquots at predefined kinetic time points (0, 15, 30, 60, 120, and 240 minutes).

-

Chemical Quenching (Critical Step): Immediately mix the withdrawn aliquot with 50 µL of ice-cold 0.1 M NaOH. Expert Insight: The hydrolysis cascade is strictly dependent on the protonation of the imine nitrogen. The high-pH quench instantly deprotonates the 3H-indolium cation back to the neutral 3H-indole, rendering the C2 position non-electrophilic and halting nucleophilic attack.

-

Chromatographic Separation: Inject 5 µL of the quenched sample onto a C18 reverse-phase column. Elute using a gradient of water/acetonitrile containing 0.1% formic acid.

-

Mass Spectrometry Detection: Monitor the m/z transitions in positive electrospray ionization (ESI+) for the parent 3H-indole ( [M+H]+ ) and its corresponding hydrated/ring-opened products to calculate the degradation half-life.

References

-

Title: Product Class 13: Indole and Its Derivatives | Source: Thieme Connect | URL: 1

-

Title: Preparation of Indolenines via Nucleophilic Aromatic Substitution | Source: ACS Publications | URL: 2

-

Title: Proton transfer equilibrium reactions in some substituted 3H-indole probe molecules: role played by the TICT state | Source: Canadian Science Publishing | URL: 4

-

Title: Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole | Source: MDPI | URL: 3

Sources

Predictive Crystallography and Structural Determination of 3-Ethyl-2,3-dimethyl-3H-indole: A Methodological Guide

Executive Summary

3-Ethyl-2,3-dimethyl-3H-indole (CAS 1798-39-6) is a highly specialized heterocyclic intermediate utilized extensively in the design of asymmetric fluorescent probes and targeted therapeutics. As a derivative of the indolenine family, its core structural feature is the sp3 -hybridized C3 carbon, which breaks the aromaticity of the pyrrole ring and introduces a stereocenter. This whitepaper provides an in-depth technical framework for the synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound, detailing the causality behind experimental choices and its downstream applications in drug development.

Structural Context & Chemical Significance

The 3H-indole (indolenine) scaffold is fundamentally distinct from its 1H-indole counterpart. The presence of both an ethyl and a methyl group at the C3 position creates a quaternary stereocenter. This structural geometry dictates several critical chemical properties:

-

Non-Planarity: The sp3 hybridization at C3 forces the five-membered nitrogen-containing ring into an envelope or puckered conformation.

-

Chirality: The asymmetric substitution at C3 yields enantiomeric pairs (R and S configurations). Determining the absolute configuration is critical, as the stereochemistry directly impacts the optical activity and binding affinity of downstream bioconjugates[1].

-

Reactivity: The unshared electron pair on the sp2 -hybridized nitrogen (N1) allows for facile quaternization, a prerequisite for synthesizing polymethine cyanine dyes[2].

The Crystallographic Challenge

Free-base indolenines with lower molecular weights, such as 3-ethyl-2,3-dimethyl-3H-indole, are typically oils or low-melting solids at room temperature due to weak intermolecular van der Waals forces. Causality for Experimental Design: To obtain high-quality single crystals suitable for X-ray diffraction, the compound must be derivatized into a crystalline salt (e.g., hydrobromide or picrate). Protonation of the imine nitrogen significantly increases the lattice energy via strong ionic interactions and hydrogen bonding, facilitating the growth of highly ordered crystal lattices.

Predictive Crystallographic Parameters

Based on high-resolution SCXRD data from homologous indolium salts (such as 2,3,3-trimethyl-3H-indolium derivatives), the following quantitative data table outlines the predictive crystallographic parameters for 3-ethyl-2,3-dimethyl-3H-indolium hydrobromide .

| Parameter | Predictive Value / Specification |

| Chemical Formula | C12H16BrN |

| Formula Weight | 254.17 g/mol |

| Crystal System | Orthorhombic (Typical for chiral salts) |

| Space Group | P212121 |

| Temperature | 100(2) K (Cryo-cooled to minimize thermal motion) |

| Radiation Type | Cu Kα ( λ=1.54178 Å) |

| Unit Cell Dimensions | a≈7.5 Å, b≈11.2 Å, c≈14.8 Å |

| Volume | ≈1243 Å 3 |

| Z (Molecules per unit cell) | 4 |

| Expected Flack Parameter | ≈0.01(2) (Confirms absolute structure) |

Experimental Workflows: Synthesis to SCXRD

The following self-validating protocols detail the journey from raw materials to a fully refined 3D crystal structure.

Protocol 1: Synthesis and Salt Formation

The synthesis relies on the classic Fischer Indole Synthesis, proceeding via the Robinson mechanism which involves tautomerization, [3,3]-sigmatropic rearrangement, and elimination of ammonia[3].

-

Hydrazone Formation: React phenylhydrazine with 3-methyl-2-pentanone in the presence of an acid catalyst (e.g., glacial acetic acid) at 80°C for 2 hours.

-

Cyclization: Elevate the temperature to 110°C to induce the [3,3]-sigmatropic rearrangement, yielding the crude 3-ethyl-2,3-dimethyl-3H-indole free base.

-

Purification: Neutralize the mixture, extract with dichloromethane, and purify via silica gel chromatography (Hexanes/Ethyl Acetate).

-

Salt Derivatization (Critical Step): Dissolve the purified free base in anhydrous diethyl ether. Slowly add a stoichiometric amount of 48% aqueous HBr dropwise while stirring at 0°C. Filter the resulting precipitate to isolate the indolium hydrobromide salt.

Protocol 2: Single-Crystal Growth (Vapor Diffusion)

Causality: Vapor diffusion is chosen over slow evaporation because it provides meticulous control over the supersaturation rate, preventing the formation of twinned or microcrystalline powders.

-

Dissolve 20 mg of the indolium hydrobromide salt in 1 mL of methanol (solvent) in a small inner vial.

-

Place the inner vial into a larger outer vial containing 5 mL of diethyl ether (antisolvent).

-

Seal the outer vial tightly and leave undisturbed at 4°C for 3–5 days until block-like single crystals form.

Protocol 3: X-Ray Data Collection and Refinement

-

Mounting: Select a crystal of optimal dimensions (e.g., 0.2×0.15×0.1 mm) and mount it on a MiTeGen loop using paratone oil.

-

Data Collection: Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations, drastically improving high-angle reflection intensities. Use Cu Kα radiation rather than Mo Kα ; the longer wavelength of copper maximizes the anomalous dispersion signal of the bromine and lighter atoms, which is mathematically required to calculate a near-zero Flack parameter for absolute stereochemical assignment.

-

Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT[4].

-

Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[4] integrated within the OLEX2 graphical user interface[5]. Ensure all non-hydrogen atoms are refined anisotropically.

-

Validation: Generate a CheckCIF report to ensure R1<0.05 and wR2<0.15 , validating the structural integrity.

Fig 1: Step-by-step workflow from indolenine synthesis to X-ray structure refinement.

Mechanistic Insights & Downstream Applications

The precise structural data obtained from the SCXRD analysis of 3-ethyl-2,3-dimethyl-3H-indole is not merely an academic exercise; it is a foundational metric for drug developers.

Indolenines are the primary building blocks for cyanine dyes (such as Cy3, Cy5, and Cy7)[6]. By quaternizing the N1 nitrogen with an alkyl sulfonate and condensing it with a polymethine bridge, researchers generate highly fluorescent, water-soluble labels[1]. The stereocenter at C3 (containing the ethyl and methyl groups) projects above or below the planar polymethine system, creating a steric shield that prevents dye aggregation (H-dimer formation) in aqueous biological environments.

Furthermore, these asymmetric cyanine dyes are routinely functionalized with N-hydroxysuccinimidyl (NHS) esters or maleimides to create heterobifunctional linkers[2]. These linkers are covalently conjugated to monoclonal antibodies, enabling highly specific in vivo optical imaging of solid tumors[6].

Fig 2: Downstream application pathway of chiral indolenines in targeted tumor imaging.

References

-

[4] Crystal Structure Refinement With SHELXL. Sheldrick, G. M. Acta Crystallographica Section C. PubMed Central. URL:

-

[5] OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., et al. Journal of Applied Crystallography. Scite.ai. URL:

-

[3] New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. URL:

-

[6] US5688966A - Compounds and method for synthesizing sulfoindocyanine dyes. Google Patents. URL:

-

[1] Functional Fluorescent Dyes and their Polymer Conjugates. Freie Universität Berlin. URL:

-

[2] Heterobifunctional Dyes: Highly Fluorescent Linkers Based on Cyanine Dyes. D-NB.info. URL:

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. d-nb.info [d-nb.info]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure refinement with SHELXL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. US5688966A - Compounds and method for synthesizing sulfoindocyanine dyes - Google Patents [patents.google.com]

Application Note: Protocol for the N-Alkylation of 3-Ethyl-2,3-dimethyl-3H-indole with Alkyl Halides

Target Audience: Synthetic Chemists, Fluorophore Engineers, and Drug Development Professionals Application Focus: Precursor synthesis for asymmetric cyanine dyes, squaraines, and targeted near-infrared (NIR) imaging agents.

Mechanistic Principles & Causality

The synthesis of highly conjugated fluorophores relies heavily on the generation of quaternary indolium salts. The N-alkylation of 3-ethyl-2,3-dimethyl-3H-indole (an indolenine derivative) is a foundational transformation in this workflow[1].

Unlike classical indole functionalization, which requires the use of strong bases (e.g., NaH or Cs2CO3 ) to deprotonate the N-H bond prior to electrophilic attack[2], 3H-indoles possess an imine-like, sp2 -hybridized nitrogen. This nitrogen is inherently nucleophilic and undergoes a direct Menschutkin-type bimolecular nucleophilic substitution ( SN2 ) with alkyl halides to form a quaternary indolium salt[3].

The Challenge of Steric Hindrance: As a Senior Application Scientist, I frequently encounter yield bottlenecks during this specific alkylation. The nucleophilicity of the nitrogen in 3-ethyl-2,3-dimethyl-3H-indole is significantly shielded by the adjacent C2-methyl and C3-ethyl/methyl groups. To overcome this activation energy barrier, the reaction design must adhere to strict causal principles:

-

Electrophile Selection: Primary alkyl halides (I > Br > Cl) are mandatory. Secondary and tertiary halides will fail, undergoing competing base-catalyzed elimination ( E2 ) rather than substitution.

-

Solvent Dielectric Constant: The Menschutkin reaction involves neutral reactants forming a charged, ionic product. Polar aprotic solvents (e.g., Acetonitrile, 1,2-Dichlorobenzene) are required because their high dielectric constants stabilize the polar transition state, accelerating the reaction rate[4].

-

Thermal Activation: Due to the steric bulk of the 3-ethyl group, ambient temperature reactions are notoriously sluggish. Sustained thermal activation (80–120 °C) is required to drive the reaction to completion[4].

Reaction Workflow

Caption: Workflow for the SN2 N-alkylation of 3-ethyl-2,3-dimethyl-3H-indole.

Condition Optimization & Quantitative Data

The choice between a neat (solvent-free) reaction and a solvent-mediated reaction depends entirely on the physical state and boiling point of the alkylating agent. Table 1 summarizes optimized parameters for various electrophiles.

Table 1: Optimization of N-Alkylation Conditions for 3-Ethyl-2,3-dimethyl-3H-indole

| Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Notes |

| Iodomethane | Neat | 40 | 12 | >95 | Highly exothermic; requires slow dropwise addition. |

| Iodoethane | MeCN | 82 (Reflux) | 24 | 88 | Standard SN2 conditions. Iodoethane acts as a highly efficient electrophile. |

| 1-Iodobutane | MeCN | 82 (Reflux) | 48 | 82 | Increased aliphatic chain length increases steric drag, requiring extended reaction times. |

| 1-Bromobutane | Toluene | 110 (Reflux) | 72 | 65 | Bromide is a poorer leaving group than iodide; requires higher thermal activation. |

| 1,4-Butane sultone | 1,2-DCB | 120 | 24 | 78 | Yields a water-soluble zwitterionic inner salt. Product spontaneously precipitates[5]. |

Experimental Protocols

The following protocols are designed as self-validating systems . The physical state of the reaction mixture directly indicates progress, and the purification relies on differential solubility rather than chromatography.

Protocol A: Synthesis of 1-Ethyl-3-ethyl-2,3-dimethyl-3H-indol-1-ium Iodide (Neat / High-Reactant Concentration)

Use this protocol for highly reactive, low-boiling liquid alkyl halides.

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon. Add 3-ethyl-2,3-dimethyl-3H-indole (1.0 eq, 10.0 mmol, ~1.73 g).

-

Electrophile Addition: Slowly add iodoethane (3.0 eq, 30.0 mmol, ~4.68 g). Causality: Running the reaction neat with an excess of liquid electrophile maximizes reactant concentration, driving the bimolecular rate equation ( Rate=k[Indolenine][R−X] ) to completion faster.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C.

-

Self-Validation Checkpoint: Over 12–16 hours, the solution will transition from a pale yellow liquid to a dark, viscous reddish-purple mass, indicating the formation of the highly polar salt.

-

-

Differential Solubility Workup: Cool the flask to room temperature. Add 20 mL of cold anhydrous diethyl ether and vigorously triturate the viscous mass.

-

Causality: Unreacted lipophilic indolenine and excess iodoethane are highly soluble in ether, while the ionic indolium salt is completely insoluble. This differential solubility forces the pure product to crash out as a fine powder.

-

-

Isolation: Filter the precipitate through a sintered glass funnel, wash with an additional 20 mL of cold diethyl ether, and dry under high vacuum to yield a pale pink/white crystalline solid.

Protocol B: Synthesis of 1-(4-Sulfobutyl)-3-ethyl-2,3-dimethyl-3H-indolium Inner Salt (Solvent-Mediated)

Use this protocol for solid, viscous, or specialized alkylating agents (e.g., sultones) used in mitochondria-targeting dyes[5].

-

Preparation: In an argon-purged flask, dissolve 3-ethyl-2,3-dimethyl-3H-indole (1.0 eq, 10.0 mmol) and 1,4-butane sultone (1.2 eq, 12.0 mmol) in 15 mL of anhydrous 1,2-dichlorobenzene (1,2-DCB).

-

Thermal Activation: Heat the mixture to 120 °C for 24 hours.

-

Causality: The formation of the zwitterionic product causes it to spontaneously precipitate out of the moderately polar 1,2-DCB as a crystalline solid at high temperatures. This phase separation continuously removes the product from the solution, driving the reaction forward via Le Chatelier's principle.

-

-

Isolation: Cool the mixture to room temperature. Filter the precipitated solid, wash extensively with acetone (to remove residual high-boiling 1,2-DCB), and dry under vacuum.

Downstream Applications

The purified indolium salts contain a highly acidic C-H group at the C2-methyl position. Upon treatment with a mild base (e.g., pyridine or piperidine), they readily form an enamine intermediate (a Fischer's base equivalent). This intermediate undergoes rapid electrophilic condensation with reagents like squaric acid or Vilsmeier-Haack complexes to yield advanced fluorophores[1].

Caption: Downstream application of the synthesized indolium salt in cyanine dye synthesis.

References

-

Natali et al. / Beilstein Journal of Organic Chemistry. "Synthesis and metal binding properties of N-alkylcarboxyspiropyrans."[4] URL: [Link]

-

National Center for Biotechnology Information (NIH). "Fluorescent Albumin-Binding N-Propylbenzene Indolenine-Based Squaraines as Potential Candidates for Prostate Cancer Photodynamic Therapy Photosensitizers."[1] URL: [Link]

-

Chemcess. "Indole: Properties, Reactions, Production And Uses."[3] URL: [Link]

-

American Association for Cancer Research (AACR). "Novel Mitochondria-Based Targeting Restores Responsiveness in Therapeutically Resistant Human Lung Cancer Cells."[5] URL: [Link]

Sources

- 1. Fluorescent Albumin-Binding N-Propylbenzene Indolenine-Based Squaraines as Potential Candidates for Prostate Cancer Photodynamic Therapy Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemcess.com [chemcess.com]

- 4. BJOC - Synthesis and metal binding properties of N-alkylcarboxyspiropyrans [beilstein-journals.org]

- 5. aacrjournals.org [aacrjournals.org]

Application Note: A Practical Guide to the Synthesis of Symmetrical Near-Infrared (NIR) Heptamethine Cyanine Dyes from 3-Ethyl-2,3-dimethyl-3H-indole

Abstract

Near-infrared (NIR) heptamethine cyanine dyes are indispensable tools in modern biomedical research, diagnostics, and drug development, prized for their deep tissue penetration and minimal autofluorescence interference.[1] This application note provides a comprehensive, field-proven guide for the synthesis of symmetrical NIR heptamethine cyanine dyes, starting from the versatile heterocyclic precursor, 3-ethyl-2,3-dimethyl-3H-indole. We will elucidate the core chemical principles, from the critical quaternization of the indole nitrogen to the final condensation reaction that forms the dye's characteristic polymethine backbone. This document furnishes detailed, step-by-step protocols, explains the causality behind experimental choices, and includes workflow visualizations to empower researchers in the successful synthesis and purification of these vital fluorescent probes.

Introduction: The Significance of Indolenine-Based NIR Dyes

The unique photophysical properties of heptamethine cyanine dyes, such as Indocyanine Green (ICG), have established them as clinically approved agents for applications like fluorescence-guided surgery and angiography.[2][3] The core structure of these dyes typically consists of two nitrogen-containing heterocyclic nuclei joined by a seven-carbon polymethine chain.[4][5] The indolenine moiety is a particularly valuable heterocyclic system for constructing these dyes due to its inherent stability and the synthetic versatility it offers for fine-tuning the dye's properties.[6]

The length and rigidity of the polymethine bridge are primary determinants of the dye's absorption and emission wavelengths; longer, more conjugated systems shift the spectra further into the NIR-I (700-1000 nm) and NIR-II (1000-1700 nm) windows.[1] Modifications to the indolenine nucleus, such as the introduction of alkyl or functional groups, can modulate the dye's solubility, stability, quantum yield, and propensity for aggregation.[3][7]

This guide focuses on a robust, two-stage synthetic strategy utilizing 3-ethyl-2,3-dimethyl-3H-indole as the foundational building block.

The Core Synthetic Strategy

The synthesis of symmetrical heptamethine cyanine dyes from an indolenine precursor is a well-established process that can be broken down into two principal stages:

-

Quaternization of the Indolenine Nitrogen: The tertiary nitrogen of the 3H-indole ring is alkylated to form a quaternary indoleninium salt. This is a critical activation step. The resulting positive charge on the nitrogen atom significantly increases the acidity of the protons on the adjacent C2-methyl group, transforming it into a reactive nucleophile (an active methylene group) in the presence of a base.[4][8][9]

-

Condensation with a Polymethine Bridge Precursor: Two equivalents of the activated indoleninium salt are condensed with one equivalent of a suitable seven-carbon chain precursor. This reaction is typically performed under basic conditions and results in the formation of the fully conjugated heptamethine dye.[5][6][10]

Figure 1: General two-stage synthetic scheme for NIR cyanine dyes.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of the Quaternary Indoleninium Salt

This protocol details the N-alkylation of 3-ethyl-2,3-dimethyl-3H-indole to form the reactive indoleninium salt. We use iodoethane as an example alkylating agent.

Causality: The choice of alkylating agent (R-X) determines the N-substituent on the final dye, which influences solubility and steric properties. Iodoalkanes are highly reactive and effective for this quaternization. The reaction is typically performed at elevated temperatures to ensure complete conversion.[6][11] Acetonitrile is a common solvent due to its polarity and suitable boiling point.

| Reagent/Material | Molar Eq. | Purpose |

| 3-Ethyl-2,3-dimethyl-3H-indole | 1.0 | Heterocyclic Precursor |

| Iodoethane | 3.0 - 5.0 | Alkylating Agent |

| Acetonitrile (anhydrous) | - | Solvent |

| Diethyl Ether (anhydrous) | - | Precipitation Agent |

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-ethyl-2,3-dimethyl-3H-indole (1.0 eq).

-

Dissolve the indole in anhydrous acetonitrile (approx. 5-10 mL per gram of indole).

-

Add iodoethane (3.0 - 5.0 eq) to the solution. Note: A molar excess of the alkylating agent is used to drive the reaction to completion.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting indole), cool the mixture to room temperature.

-

The quaternary salt may precipitate out of the solution upon cooling. To maximize recovery, add anhydrous diethyl ether to the flask with vigorous stirring until a precipitate fully forms.

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake several times with cold anhydrous diethyl ether to remove any unreacted iodoethane and starting material.

-

Dry the resulting solid, the N-ethyl-3-ethyl-2,3-dimethyl-3H-indolinium iodide salt, under vacuum. The product is often a pink or off-white powder and can be used in the next step without further purification.

Protocol 2: Synthesis of the Symmetrical Heptamethine Cyanine Dye

This protocol describes the condensation of the indoleninium salt with a common polymethine bridge precursor, which can be synthesized from cyclohexanone via a Vilsmeier-Haack reaction.[4][12] The intermediate, often a chloro-substituted cyclohexenyl bis-aldehyde or its dianilino derivative, serves as the seven-carbon linker.